molecular formula C14H14N4O3 B2722532 2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 942011-87-2

2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2722532
CAS RN: 942011-87-2
M. Wt: 286.291
InChI Key: DGGCXWRHIUMWBO-UHFFFAOYSA-N
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Description

Triazines and tetrazines are special classes of heterocyclic compounds. They are building blocks that have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .


Synthesis Analysis

The synthesis of triazines and tetrazines involves various routes such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .


Molecular Structure Analysis

The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

Triazines and tetrazines are known for their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) .

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of novel imidazo[1,2-a]-s-triazine nucleosides and their antiviral activities have been explored. Compounds synthesized via condensation and annulation processes exhibited moderate activity against rhinoviruses at non-toxic dosage levels, showcasing potential antiviral applications (Kim et al., 1978).

Heterocyclic Scaffold Development

Research has also been conducted on the regioselective synthesis of dihydroimidazo[5,1-c][1,2,4]triazine derivatives, presenting a new drug-like heterocyclic scaffold. This scaffold allows for broad structural variation, hinting at its versatility for drug development (Tzvetkov et al., 2012).

Novel Derivatives for Heterocyclic Synthesis

Another study presented the preparation of novel derivatives incorporating a N-(2-oxoethyl)phthalimide moiety, used as building blocks in the synthesis of pyridazinones, pyridazinimines, and pyrazolo[5,1-c][1,2,4]triazines. This research underscores the utility of these derivatives in constructing complex heterocyclic systems (Al-Omran & El-Khair, 2006).

Glycolurils and Analogues

The synthesis and applications of glycolurils and their analogues in various scientific and technological fields have been extensively reviewed. These compounds, including tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, have found use in pharmacology, explosives, gelators, and as building blocks in supramolecular chemistry, illustrating the broad impact of similar heterocyclic compounds (Kravchenko et al., 2018).

Antitumor Activity Identification

A study identified antitumor activities of novel derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)-ones, emphasizing the therapeutic potential of these compounds against various cancer cell lines. This research highlights the relevance of similar compounds in oncological research (Sztanke et al., 2007).

Mechanism of Action

The mechanism of action of such compounds often involves interactions with biological targets, leading to changes in cellular processes and biochemical pathways . The specific targets and pathways affected can vary widely depending on the exact structure and functional groups present in the compound.

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, is also an important aspect of a compound’s action. These properties can greatly influence the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Future Directions

The future of triazines and tetrazines lies in further exploring their synthesis, reactivity, and applications. Their potential in chemical biology is particularly promising .

properties

IUPAC Name

2-(2-oxopropyl)-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-10(19)9-18-13(21)12(20)17-8-7-16(14(17)15-18)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCXWRHIUMWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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